Alkoxy Chain Length SAR: Pentyloxy (C5) Is Suboptimal for Anti-Amnesic Activity Within the 1-Arylmethyl Series, with Octyloxy (C8) Providing Superior Potency and Broader Dose Range
In the 5-alkoxy-1-arylmethyl-2-pyrrolidinone series (compounds 28–48), the compound bearing a 5-n-octyloxy group (1-benzyl-5-n-octyloxy-2-pyrrolidinone, compound 37) exhibited maximal ECS-induced amnesia reversing activity in mice, surpassing the 5-n-pentyloxy derivative (the target compound). This SAR pattern is inverted relative to the 1-arylcarbonyl series (compounds 1–27), where the 5-n-pentyloxy group was optimal [1]. Compound 37 demonstrated anti-amnesic activity over a broad oral dose range of 50–400 mg/kg po and reversed scopolamine-induced amnesia from 100 to 400 mg/kg po, and was selected as one of the two most promising compounds alongside 1-benzoyl-5-n-pentyloxy-2-pyrrolidinone (compound 14) [1]. The target compound (1-benzyl-5-pentoxypyrrolidin-2-one) was not highlighted as a lead candidate in the study, indicating that the octyloxy analog represents the potency-optimized compound within this specific sub-series [1].
| Evidence Dimension | Maximal ECS-induced amnesia reversal activity within the 1-arylmethyl series |
|---|---|
| Target Compound Data | 5-n-Pentyloxy derivative; NOT the most active in the 1-arylmethyl series; specific ED50 not individually reported in available abstract |
| Comparator Or Baseline | 1-Benzyl-5-n-octyloxy-2-pyrrolidinone (Compound 37): maximal anti-amnesic activity in series; active dose range 50–400 mg/kg po; scopolamine reversal 100–400 mg/kg po; anti-hypoxic MED 50 mg/kg ip (NaNO2) or 100 mg/kg ip (KCN) |
| Quantified Difference | Compound 37 (octyloxy) was identified as one of the two most promising compounds; the pentyloxy derivative was not. Compound 37 showed broader dose range (50–400 mg/kg po) versus piracetam and aniracetam baselines. |
| Conditions | Mouse ECS-induced and scopolamine-induced amnesia models; oral (po) and intraperitoneal (ip) administration; NaNO2- and KCN-induced hypoxia models |
Why This Matters
For researchers designing anti-amnesic or nootropic studies, selecting the octyloxy analog (compound 37) over the pentyloxy target compound may be scientifically preferable if maximal potency is the primary endpoint; the pentyloxy compound should be selected only when a differentiated alkoxy chain profile (e.g., lower lipophilicity) is specifically required.
- [1] Toja, E.; Gorini, C.; Zirotti, C.; Barzaghi, F.; Galliani, G. Amnesia-reversal activity of a series of 5-alkoxy-1-arylcarbonyl-2-pyrrolidinones and 5-alkoxy-1-arylmethyl-2-pyrrolidinones. European Journal of Medicinal Chemistry, 1991, 26(4), 415–422. DOI: 10.1016/0223-5234(91)90102-S. View Source
